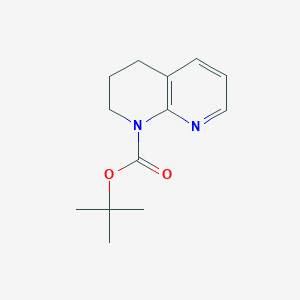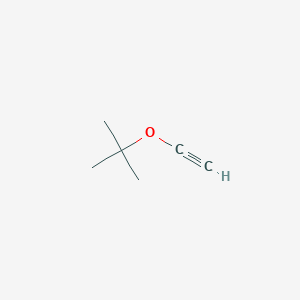
tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Descripción general
Descripción
tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structural motif in medicinal chemistry, often found in various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the efficient methods to synthesize 1,8-naphthyridines involves multicomponent reactions.
Friedländer Approach: Another method involves the Friedländer reaction, which can be performed using a green strategy in water with a catalytic amount of lithium hydroxide.
Industrial Production Methods: The industrial production of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves large-scale multicomponent reactions or the Friedländer approach, optimized for higher yields and eco-friendly conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with various functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antibacterial agents, such as gemifloxacin.
Materials Science: Used in the synthesis of ligands for coordination chemistry, components of light-emitting diodes, and dye-sensitized solar cells.
Molecular Sensors: Employed in the design of molecular sensors and self-assembly host-guest systems.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to bacterial DNA, disrupting essential biological processes. The exact pathways can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
7-Methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylic acid tert-butyl ester: This compound shares a similar core structure but differs in the substitution pattern.
2,3-Disubstituted 1,8-naphthyridines: These compounds are synthesized using similar methods but have different substituents at the 2 and 3 positions.
Uniqueness: tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its specific tert-butyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to other 1,8-naphthyridine derivatives.
Propiedades
IUPAC Name |
tert-butyl 3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYKFRBQZCCJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474141 | |
| Record name | tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335030-36-9 | |
| Record name | tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)









